molecular formula C10H17N3O3 B13530134 tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate

tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate

Cat. No.: B13530134
M. Wt: 227.26 g/mol
InChI Key: PWKKUFRBDJPHON-UHFFFAOYSA-N
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Description

tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a diazo transfer reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the formation of the desired diazo compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures are in place to handle diazo compounds, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The diazo group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines.

Scientific Research Applications

tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for studying biological pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate involves the diazo group, which can act as a source of nitrogen or as a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in.

Comparison with Similar Compounds

  • tert-butyl N-(4-diazo-3-oxobutyl)carbamate
  • tert-butyl (2S)-2-(4-diazo-3-oxobutyl)-1-pyrrolidinecarboxylate

Comparison: tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a diazo group, which confer specific reactivity and stability

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate

InChI

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)13(4)6-5-8(14)7-12-11/h7H,5-6H2,1-4H3

InChI Key

PWKKUFRBDJPHON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)C=[N+]=[N-]

Origin of Product

United States

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